N-(3-Methylphenyl)-beta-alanine

Lipophilicity Physicochemical Property Medicinal Chemistry

N-(3-Methylphenyl)-beta-alanine (CAS: 36053-77-7; IUPAC: 3-(3-methylanilino)propanoic acid; molecular formula: C10H13NO2; molecular weight: 179.22 g/mol) is an N-aryl-substituted beta-amino acid derivative characterized by a 3-methylphenyl (m-tolyl) substituent on the nitrogen atom of the beta-alanine backbone. Computed physicochemical properties include an XLogP3-AA value of 2.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, a rotatable bond count of 4, and an exact mass of 179.094628657 Da.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 36053-77-7
Cat. No. B3051792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methylphenyl)-beta-alanine
CAS36053-77-7
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NCCC(=O)O
InChIInChI=1S/C10H13NO2/c1-8-3-2-4-9(7-8)11-6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13)
InChIKeyKQQQHTFGBIWLOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methylphenyl)-beta-alanine (CAS: 36053-77-7) – Procurement-Relevant Identity and Physicochemical Baseline for Research Selection


N-(3-Methylphenyl)-beta-alanine (CAS: 36053-77-7; IUPAC: 3-(3-methylanilino)propanoic acid; molecular formula: C10H13NO2; molecular weight: 179.22 g/mol) is an N-aryl-substituted beta-amino acid derivative characterized by a 3-methylphenyl (m-tolyl) substituent on the nitrogen atom of the beta-alanine backbone [1]. Computed physicochemical properties include an XLogP3-AA value of 2.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, a rotatable bond count of 4, and an exact mass of 179.094628657 Da [1]. This compound is supplied exclusively for research and development purposes, primarily as a synthetic building block in medicinal chemistry and as an intermediate for further derivatization .

Why Unverified N-(3-Methylphenyl)-beta-alanine Sourcing and Structural Analogs Compromise Research Reproducibility


N-Substituted beta-amino acids are not fungible research tools; the identity and position of the aromatic substituent critically govern the molecule‘s electronic distribution, conformational flexibility, and physicochemical behavior . Within this structural class, minor modifications—such as altering the methyl substitution pattern on the phenyl ring (ortho vs. meta vs. para) or shifting substitution from the nitrogen to the beta-carbon—can produce substantial differences in lipophilicity (XLogP3 ranging from 2.3 for the N-(3-methylphenyl) derivative to -1 for beta-carbon-substituted analogs), hydrogen-bonding capacity, and metabolic stability [1][2]. Furthermore, the absence of publicly disclosed potency or selectivity data for N-(3-Methylphenyl)-beta-alanine in any therapeutic target context precludes any scientifically defensible assumption that uncharacterized analogs could serve as performance-equivalent replacements in structure-activity relationship (SAR) studies [1]. Researchers and procurement specialists must therefore verify that the exact CAS registry number and structural identity align with the specific compound validated in prior synthetic or screening campaigns.

Quantitative Procurement Differentiation: N-(3-Methylphenyl)-beta-alanine (36053-77-7) Versus Closest Analogs


Lipophilicity Differential: XLogP3 Comparison Between N-(3-Methylphenyl)-beta-alanine and Chiral Beta-Carbon-Substituted Analogs

N-(3-Methylphenyl)-beta-alanine (CAS 36053-77-7) exhibits a computed XLogP3-AA value of 2.3, reflecting the hydrophobic contribution of the N-aryl substituent [1]. In contrast, (R)-3-(m-tolyl)-beta-alanine (CAS 748128-33-8), a chiral analog where the 3-methylphenyl group is attached to the beta-carbon rather than the nitrogen, displays a substantially lower XLogP3 value of -1 [2]. This quantitative difference of approximately 3.3 log units corresponds to a theoretical ~2000-fold difference in octanol-water partition coefficient.

Lipophilicity Physicochemical Property Medicinal Chemistry

Hydrogen Bond Donor and Acceptor Profile: Structural Differentiation from N-Phenyl-beta-alanine

N-(3-Methylphenyl)-beta-alanine contains a secondary amine (-NH-) group, resulting in a computed hydrogen bond donor count of 2 and acceptor count of 3 [1]. This donor capacity enables intermolecular hydrogen bonding that is absent in N-methyl-N-phenyl-beta-alanine (CAS 3334-56-3), where tertiary amine N-substitution eliminates the N-H donor functionality entirely .

Hydrogen Bonding Physicochemical Property SAR

Supplier Analytical Specification: Available Purity and Characterization Support for Research Procurement

N-(3-Methylphenyl)-beta-alanine (CAS 36053-77-7) is commercially available at >99% purity (bulk and prepack quantities), with supplier analytical support including HPLC, GC-FID, mass spectrometry, capillary electrophoresis, UV-VIS spectrophotometry, FTIR, NMR (¹H/¹³C), titration, and CHNS elemental analysis available upon request . The compound is characterized as a non-hazardous material stored at room temperature .

Analytical Specification Procurement Quality Control

Targeted Application Scenarios for N-(3-Methylphenyl)-beta-alanine (CAS 36053-77-7) Procurement


Medicinal Chemistry Scaffold for N-Aryl Beta-Amino Acid Derivative Synthesis

N-(3-Methylphenyl)-beta-alanine serves as a versatile synthetic building block for the preparation of N-substituted beta-amino acid derivatives in medicinal chemistry campaigns [1]. Its secondary amine functionality allows for further derivatization including N-alkylation, acylation, or incorporation into peptidomimetic scaffolds, while the free carboxylic acid enables amide bond formation with amine-containing fragments .

Physicochemical Probe in Lipophilicity-Dependent SAR Studies

With an XLogP3-AA of 2.3, N-(3-Methylphenyl)-beta-alanine occupies a moderately lipophilic space that distinguishes it from more polar beta-carbon-substituted analogs (XLogP3 ~ -1) [1]. This property makes it suitable for inclusion in SAR matrices designed to interrogate the relationship between calculated lipophilicity and cellular permeability, plasma protein binding, or metabolic stability in early-stage drug discovery [1].

Analytical Method Development and Reference Standard Sourcing

N-(3-Methylphenyl)-beta-alanine (CAS 36053-77-7) is supplied at >99% purity with access to comprehensive analytical characterization including HPLC, NMR, and mass spectrometry data [1]. This analytical specification supports its use as a reference standard in method development, impurity profiling, or as a calibration standard for quantitative analysis in synthetic chemistry and quality control workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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